molecular formula C9H14N6 B2832437 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide CAS No. 1417569-96-0; 856844-32-1

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide

Katalognummer: B2832437
CAS-Nummer: 1417569-96-0; 856844-32-1
Molekulargewicht: 206.253
InChI-Schlüssel: KTTMNBMIUNKFAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are significant in various biological processes and have been widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide typically involves the reaction of pyrimidine derivatives with piperazine and carboxamidine. One common method includes the use of amidines and ketones in the presence of catalysts such as copper or zinc chloride. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in various biological processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(Pyrimidin-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)piperazine-1-carboximidamide is unique due to its specific structure and the presence of both pyrimidine and piperazinecarboxamidine moieties. This combination allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research and therapeutic applications .

Eigenschaften

CAS-Nummer

1417569-96-0; 856844-32-1

Molekularformel

C9H14N6

Molekulargewicht

206.253

IUPAC-Name

4-pyrimidin-2-ylpiperazine-1-carboximidamide

InChI

InChI=1S/C9H14N6/c10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9/h1-3H,4-7H2,(H3,10,11)

InChI-Schlüssel

KTTMNBMIUNKFAW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=N)N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.